Cas no 86393-37-5 (Amifloxacin)

Amifloxacin structure
Amifloxacin structure
Nom du produit:Amifloxacin
Numéro CAS:86393-37-5
Le MF:C16H19FN4O3
Mégawatts:334.345466852188
CID:95119
PubChem ID:55492

Amifloxacin Propriétés chimiques et physiques

Nom et identifiant

    • Amifloxacin
    • 6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 1-methylamino-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
    • 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methylpiperaz
    • 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • AMFX
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (ACI)
    • Win 49375
    • 5TU5227KYQ
    • CS-7366
    • Q4746186
    • AMIFLOXACIN [USAN]
    • HY-U00221
    • compound 7 [PMID: 2834557]
    • CHEMBL6231
    • 86393-37-5
    • BS-49143
    • 6-Fluoro-methylamino-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • WIN-49375
    • WIN-49,375
    • DTXSID20235519
    • 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • Amifloxacino
    • 3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • Amifloxacine [French]
    • Win-493753
    • EINECS 289-231-8
    • AMIFLOXACIN [INN]
    • WIN 49, 375
    • 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • SCHEMBL48001
    • CHEBI:169231
    • 6-luoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • Amifloxacinum
    • AMIFLOXACIN [MART.]
    • AKOS030530713
    • Amifloxacin [USAN:INN:BAN]
    • 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • D02902
    • Amifloxacine
    • UNII-5TU5227KYQ
    • 6-fluoro-1,4-dihydro-1-methylamino-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GTPL10758
    • NS00011868
    • Amifloxacino [Spanish]
    • Amifloxacinum [Latin]
    • Win49375
    • F87536
    • Win 49,375
    • Amifloxacin (USAN/INN)
    • Piscine à noyau: 1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
    • La clé Inchi: RUXPNBWPIRDVTH-UHFFFAOYSA-N
    • Sourire: O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(NC)C=1)O

Propriétés calculées

  • Qualité précise: 334.14400
  • Masse isotopique unique: 334.14411864g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 3
  • Complexité: 547
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: Rien du tout
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Surface topologique des pôles: 76.1Ų

Propriétés expérimentales

  • Le PSA: 77.81000
  • Le LogP: 0.83980

Amifloxacin Informations de sécurité

  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.

Amifloxacin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
W17290-1mg
Win49375
86393-37-5 97%
1mg
¥136.0 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-250mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
250mg
¥4843.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-1mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
1mg
¥129.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-5mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
5mg
¥386.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-50mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
50mg
¥1781.0 2024-04-17
Aaron
AR004Y26-10mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
10mg
$105.00 2025-02-12
Ambeed
A749227-5mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
5mg
$73.0 2025-02-28
1PlusChem
1P004XTU-1mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
1mg
$24.00 2024-04-21
1PlusChem
1P004XTU-5mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
5mg
$59.00 2024-04-21
1PlusChem
1P004XTU-25mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
25mg
$156.00 2024-04-21

Amifloxacin Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Quinolone compounds
, European Patent Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 -
1.2 Solvents: Dichloromethane ,  Acetic anhydride
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Référence
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydride
2.1 -
2.2 Solvents: Dichloromethane ,  Acetic anhydride
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Référence
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Méthode de production 4

Conditions de réaction
1.1 Solvents: N-Methyl-2-pyrrolidone
Référence
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Méthode de production 5

Conditions de réaction
Référence
Quinolone compounds
, European Patent Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Quinolone compounds
, European Patent Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
2.1 Solvents: N-Methyl-2-pyrrolidone
Référence
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Référence
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Méthode de production 9

Conditions de réaction
Référence
Quinolone compounds
, European Patent Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

Méthode de production 11

Conditions de réaction
Référence
Quinolone compounds
, European Patent Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

Amifloxacin Raw materials

Amifloxacin Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:86393-37-5)Amifloxacin
A1039638
Pureté:99%/99%/99%/99%
Quantité:250mg/100mg/50mg/25mg
Prix ($):719.0/422.0/265.0/175.0